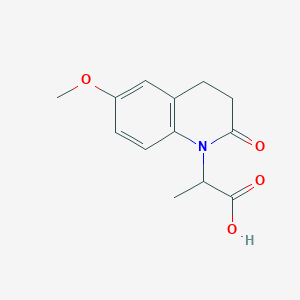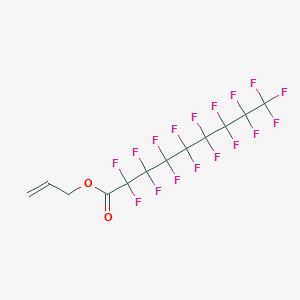
Allyl perfluorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s unique structure, characterized by the presence of a perfluorinated carbon chain, allows it to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl perfluoro-n-nonanoate can be synthesized through the reaction of perfluoroalkyl ether acid fluoride with allyl alcohol. This reaction typically occurs under mild conditions and results in high yields of the desired product . The reaction can be represented as follows:
Perfluoroalkyl ether acid fluoride+Allyl alcohol→Allyl perfluoro-n-nonanoate+By-products
Industrial Production Methods
In industrial settings, the production of allyl perfluoro-n-nonanoate involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Allyl perfluoro-n-nonanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form enones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Substitution: Allyl perfluoro-n-nonanoate can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of allyl perfluoro-n-nonanoate include iodoxybenzene for oxidation and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions.
Major Products Formed
The major products formed from the reactions of allyl perfluoro-n-nonanoate include enones and substituted derivatives, which have significant applications in various fields.
Scientific Research Applications
Allyl perfluoro-n-nonanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Medicine: Allyl perfluoro-n-nonanoate is explored for its potential use in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for allyl perfluoro-n-nonanoate involves its participation in catalytic processes and photoredox reactions. In one study, perfluorooctylseleninic acid is used to catalyze the allylic oxidation of alkenes to enones, with iodoxybenzene as a reoxidant. The molecular targets and pathways involved in these reactions are primarily related to the activation of the allyl group and the perfluorinated carbon chain.
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl ether derivatives: These compounds share similar structural features with allyl perfluoro-n-nonanoate and exhibit comparable reactivity.
Fluorinated acrylates: These compounds also contain fluorinated carbon chains and are used in similar applications.
Uniqueness
Allyl perfluoro-n-nonanoate is unique due to its specific combination of an allyl group and a perfluorinated carbon chain, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O2/c1-2-3-31-4(30)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARDCAPXKDJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336619 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117374-33-1 |
Source


|
| Record name | Prop-2-en-1-yl heptadecafluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

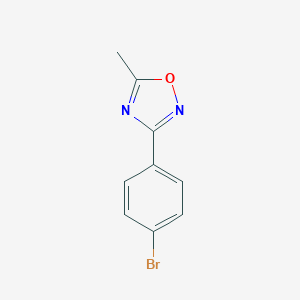

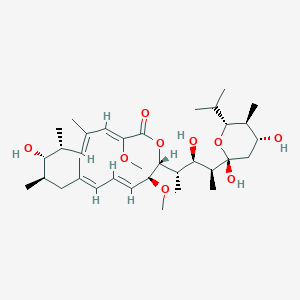

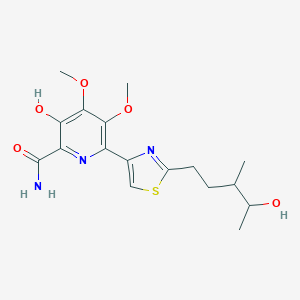
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
